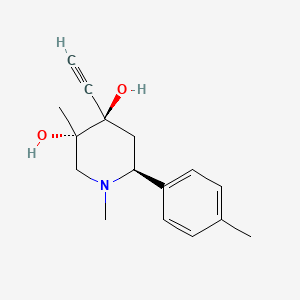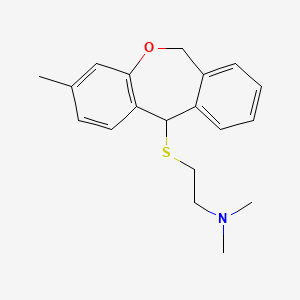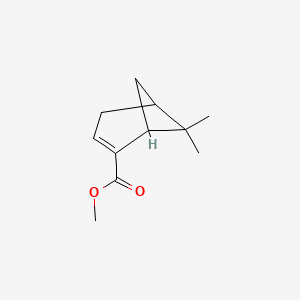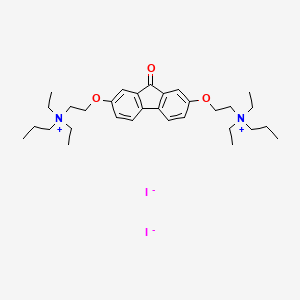
Tilorone bis(propyl iodide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tilorone bis(propyl iodide) is a derivative of tilorone, a broad-spectrum antiviral agent. Tilorone itself is known for its ability to induce interferon production, which plays a crucial role in the body’s immune response to viral infections . Tilorone bis(propyl iodide) is a modified version of this compound, designed to enhance its antiviral properties and potentially broaden its applications in scientific research and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tilorone bis(propyl iodide) typically involves the modification of the parent compound, tilorone. One common method includes the reaction of tilorone with propyl iodide under specific conditions to introduce the propyl iodide groups. The reaction conditions often involve the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of tilorone bis(propyl iodide) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Tilorone bis(propyl iodide) undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions: These reactions can modify the functional groups on the compound, potentially altering its biological activity.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the iodide groups.
Common Reagents and Conditions
Substitution Reactions: Propyl iodide, potassium carbonate, and DMF.
Oxidation Reactions: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions primarily yield tilorone bis(propyl iodide), while hydrolysis can lead to the formation of tilorone and propyl alcohol .
Aplicaciones Científicas De Investigación
Tilorone bis(propyl iodide) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying substitution reactions.
Biology: Investigated for its potential to induce interferon production and modulate immune responses.
Medicine: Explored for its antiviral properties, particularly against emerging viral infections.
Mecanismo De Acción
The mechanism of action of tilorone bis(propyl iodide) involves the activation of innate immunity pathways, such as the RIG-I-like receptor pathway. This activation leads to the induction of interferon production, which in turn activates a cellular antiviral response. The compound binds to viral RNA sensors, triggering a cascade of immune responses that inhibit viral replication and spread .
Comparación Con Compuestos Similares
Similar Compounds
Tilorone: The parent compound, known for its antiviral properties and ability to induce interferon production.
Quinacrine: Another antiviral compound with similar mechanisms of action.
Pyronaridine: An antiviral agent with activity against various viruses, including Ebola and SARS-CoV-2.
Uniqueness
Tilorone bis(propyl iodide) is unique due to its enhanced antiviral properties compared to the parent compound, tiloroneAdditionally, its ability to induce interferon production makes it a valuable tool in both research and therapeutic applications .
Propiedades
Número CAS |
93418-46-3 |
|---|---|
Fórmula molecular |
C31H48I2N2O3 |
Peso molecular |
750.5 g/mol |
Nombre IUPAC |
2-[7-[2-[diethyl(propyl)azaniumyl]ethoxy]-9-oxofluoren-2-yl]oxyethyl-diethyl-propylazanium;diiodide |
InChI |
InChI=1S/C31H48N2O3.2HI/c1-7-17-32(9-3,10-4)19-21-35-25-13-15-27-28-16-14-26(24-30(28)31(34)29(27)23-25)36-22-20-33(11-5,12-6)18-8-2;;/h13-16,23-24H,7-12,17-22H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
RYGLXWNRWDJGQZ-UHFFFAOYSA-L |
SMILES canónico |
CCC[N+](CC)(CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCC[N+](CC)(CC)CCC.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


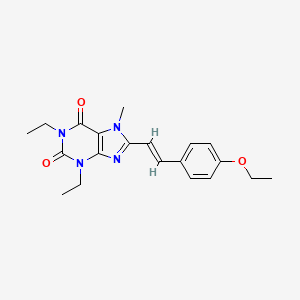


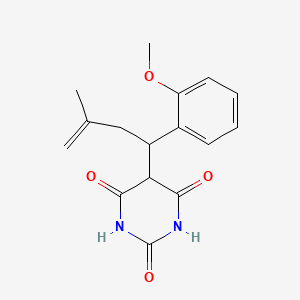
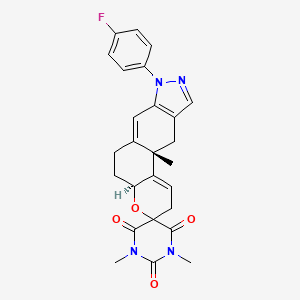
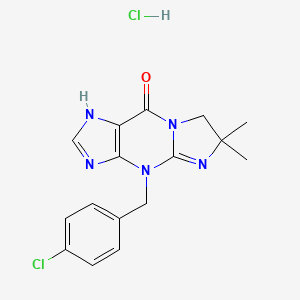
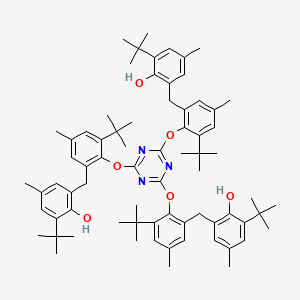
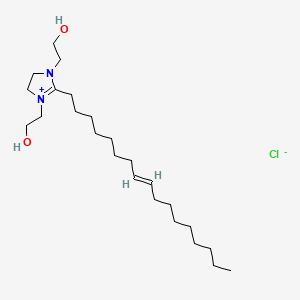
![[(3S,3aR,6S,6aS)-3-(4-methylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;dihydrochloride](/img/structure/B15193350.png)
